Cyclohexanone, 2-phenyl-, (2S)-
Description
Cyclohexanone, 2-phenyl-, (2S)- is a chiral cyclohexanone derivative featuring a phenyl substituent at the 2-position of the cyclohexane ring and an (S)-configured stereocenter. This compound is structurally distinct due to its aromatic substitution and enantiomeric purity, making it valuable in asymmetric synthesis and pharmaceutical applications.
Properties
CAS No. |
34281-94-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2S)-2-phenylcyclohexan-1-one |
InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2/t11-/m0/s1 |
InChI Key |
DRLVMOAWNVOSPE-NSHDSACASA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition and Hydrolysis Route
One advanced industrial method involves a multi-step synthesis starting from vinyl derivatives and 2-trialkylsilyloxybutadiene to form silyl enol ethers, which are then hydrolyzed to cyclohexanone derivatives including cyclohexanone, 2-phenyl-, (2S)-.
Step (a): Cycloaddition Reaction
The vinyl derivative reacts with 2-trimethylsilyloxybutadiene in an inert hydrocarbon solvent such as xylene at elevated temperatures (100–150°C) under nitrogen atmosphere for 10 to 30 hours. An excess (about 2-fold) of the diene is used to drive the reaction forward.Step (b): Hydrolysis of Silyl Enol Ether
The silyl enol ether intermediate is hydrolyzed in situ by treatment with aqueous mineral acid (e.g., 3M hydrochloric acid) at 30–80°C, typically around 50°C. The organic layer is separated, washed, and solvent removed by distillation. Crystallization is facilitated by adding heptane at about 75°C.Additional Steps:
Vinyl derivatives are prepared from sulphones via treatment with butyllithium, trimethylsilyl chloride, and formaldehyde at low temperatures (-78°C). Reduction steps involve lithium tri-sec-butylborohydride or diisobutylaluminium hydride at low temperatures (-60 to -40°C), followed by acid hydrolysis.Stereoselectivity:
The use of selective reducing agents and controlled reaction conditions allows the synthesis of the (2S)-enantiomer with high stereochemical purity.Isolation:
The final product is isolated by filtration and drying under vacuum.
This method is well-documented in patent WO2004013090A1 and provides a scalable industrial route to cyclohexanone derivatives with defined stereochemistry.
One-Pot Synthesis via Hydrazinecarboxylate and Cyanide Addition
An alternative one-pot method involves the reaction of cyclohexanone with methyl hydrazinecarboxylate in refluxing methanol, followed by addition of hydrogen cyanide to form methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate.
Step 1: Formation of Hydrazinecarboxylate Intermediate
Cyclohexanone (0.664 mol) reacts with methyl hydrazinecarboxylate (0.709 mol) and glacial acetic acid in methanol under reflux until the cyclohexanone concentration drops below 0.4% (about 60 minutes).Step 2: Cyanide Addition
Liquid hydrogen cyanide (0.666 mol) is added dropwise at room temperature, followed by stirring and dilution with methanol to yield a solution of the hydrazinecarboxylate intermediate.Step 3: Oxidation to Cyclohexanecarbonitrile
The intermediate is oxidized by various procedures:Procedure 1: Sodium hypochlorite addition at 45–50°C over 3.5 hours, followed by extraction and distillation, yields 92% cyclohexanecarbonitrile.
Procedure 2: Copper(II) chloride dihydrate catalyzed oxidation with hydrogen peroxide and aqueous ammonia at 40–45°C, pH 8–9, yielding 91% product.
Procedure 3: Oxygen bubbling through the mixture with copper(II) chloride and ammonia at 45–50°C, pH 8–9, over 10 hours, yielding 89% product.
Product Identification:
The product is confirmed by boiling point, FTIR, and GC-MS analysis.
This method is notable for its one-pot efficiency and high yields, although it produces cyclohexanecarbonitrile, a precursor to cyclohexanone derivatives including the 2-phenyl substituted compounds.
Data Table Summarizing Key Preparation Parameters
| Preparation Step | Conditions | Reagents/Materials | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cycloaddition (Step a) | Inert solvent (xylene), N2 | Vinyl derivative, 2-trimethylsilyloxybutadiene | 100–150 | 10–30 hours | N/A | Excess diene used; inert atmosphere |
| Hydrolysis (Step b) | Aqueous mineral acid (HCl 3M) | Silyl enol ether intermediate | 30–80 | 1–2 hours | N/A | In situ hydrolysis; crystallization by heptane addition |
| Vinyl derivative preparation | THF, butyllithium, TMSCl, formaldehyde | Sulphones | -78 to 0 | Variable | N/A | Low temperature steps for selectivity |
| Reduction | THF, Li tri-sec-butylborohydride | Cyclohexylidene acetonitrile | -60 | 1–2 hours | N/A | Stereoselective reduction |
| One-pot hydrazinecarboxylate method | Methanol reflux, acetic acid | Cyclohexanone, methyl hydrazinecarboxylate, HCN | Reflux / RT | 1–2 hours | N/A | Followed by oxidation steps |
| Oxidation Procedure 1 | Sodium hypochlorite | Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate | 45–50 | 3.5 hours | 92 | High yield; sodium chloride byproduct |
| Oxidation Procedure 2 | CuCl2·2H2O, H2O2, aqueous NH3 | Same as above | 40–45 | 3 hours | 91 | Catalytic oxidation with controlled pH |
| Oxidation Procedure 3 | CuCl2·2H2O, oxygen bubbling | Same as above | 45–50 | 10 hours | 89 | Oxygen as oxidant; longer reaction time |
Research Findings and Notes
The cycloaddition-hydrolysis method is preferred for industrial scale synthesis due to its controlled stereochemistry and scalability. The use of strong bases and low temperatures in intermediate steps ensures high enantiomeric excess of the (2S)-isomer.
The one-pot hydrazinecarboxylate and cyanide addition method provides an efficient route to cyclohexanecarbonitrile, which can be further converted to cyclohexanone derivatives. The oxidation steps are versatile, with copper-catalyzed and hypochlorite oxidations offering high yields and operational simplicity.
Both methods require careful control of reaction conditions such as temperature, pH, and reagent stoichiometry to optimize yield and stereoselectivity.
The stereochemical integrity of the (2S)-enantiomer is maintained by selective reduction and hydrolysis steps, as demonstrated in the patent literature.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group undergoes classical nucleophilic additions, with stereochemical outcomes influenced by the phenyl group’s spatial arrangement.
Hydrazone Formation
-
Reaction : Reacts with phenylhydrazine to form (2S)-2-phenylcyclohexanone phenylhydrazone via a two-step mechanism:
Table 1 : Hydrazone Formation Conditions
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Phenylhydrazine | Ethanol | Reflux | >80% |
[2+2] Photocycloaddition Reactions
The compound participates in Cu(I)-catalyzed [2+2] photocycloadditions, forming bicyclic structures with stereochemical fidelity.
Intramolecular Cyclization
-
Reaction : Under UV irradiation (λ = 254 nm) with Cu(I) catalysts, the enone system forms bicyclo[3.2.0]heptanes.
Stereochemical Outcome :
Table 2 : Photocycloaddition Parameters
| Catalyst | Solvent | λ (nm) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Cu(I)/[tmba][NTf₂] | Ionic Liquid | 254 | 89:11 (cis:trans) |
Spirocyclic Compound Formation
(2S)-2-Phenylcyclohexanone serves as a precursor for spirocyclic architectures via acid- or base-catalyzed condensations.
Stereoselective Transformations
The S-configuration at C2 directs stereochemical outcomes in asymmetric syntheses.
Diastereoselective Reductions
-
Reaction : Catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP) reduces the ketone to (1S,2S)-2-phenylcyclohexanol.
Selectivity : >95% de due to phenyl-induced facial discrimination .
Table 4 : Reduction Selectivity
| Catalyst | Pressure (bar) | de (%) | Reference |
|---|---|---|---|
| Ru-(S)-BINAP | 10 | 97 |
Oxidation and Functionalization
The phenyl group stabilizes radical intermediates, enabling selective oxidations.
Benzylic Oxidation
-
Reaction : TBHP (tert-butyl hydroperoxide) oxidizes the cyclohexane ring’s C3 position, forming a diketone derivative.
Mechanism : Radical chain process initiated by abstraction of a benzylic hydrogen .
Table 5 : Oxidation Parameters
| Oxidant | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| TBHP | CH₃CN | 80°C | 68% |
Scientific Research Applications
Pharmaceutical Applications
Cyclohexanone derivatives, particularly 2-phenyl-2-hydroxy-cyclohexanecarboxylic acid esters, have been found to exhibit substantial antispastic activity . These compounds are useful in treating conditions related to biliary organs and the gastrointestinal tract. The esters derived from this compound have shown effectiveness in alleviating spasms without significant side effects, making them suitable for therapeutic use in digestive and urinary systems .
Case Study: Antispastic Compositions
A clinical study involving 42 subjects tested tablets containing 2-diethylaminoethyl 2-phenyl-2-hydroxy-cyclohexane-carboxylate. The results indicated a positive therapeutic effect on spastic conditions of the digestive organs, demonstrating the compound's potential as a treatment option .
Research has indicated that cyclohexanone derivatives can exhibit various biological activities. For instance, studies have shown that certain derivatives possess antibacterial and antifungal properties comparable to established antibiotics such as penicillin G and ciprofloxacin. The structure-activity relationship of these compounds has been explored to enhance their efficacy against different microbial strains .
| Compound | Activity Type | Comparison Standard |
|---|---|---|
| 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | Antimicrobial | Penicillin G |
| 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | Antifungal | Fluconazole |
Synthesis of Novel Derivatives
The synthesis of novel cyclohexanone derivatives has been a focus of recent research. For example, a study synthesized a series of cyclohexanones with varying substituents and evaluated their biological activity. The synthesized compounds were characterized using NMR and mass spectroscopy, confirming their structures and potential applications in medicinal chemistry .
Table: Summary of Synthesized Cyclohexanone Derivatives
| Compound Structure | Yield (%) | Biological Activity |
|---|---|---|
| t(3)-aryl-r(2),c(4)-bis(tert-butoxycarbonyl)-c(5)-hydroxy-t(5)-methyl-cyclohexanones | High | Anti-inflammatory |
| Substituted cyclohexanones | Variable | Antimicrobial |
Material Science Applications
Cyclohexanone derivatives are also explored in material science for their potential use in developing new materials with specific properties. Their chemical structure allows for modification that can lead to enhanced material characteristics such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (S)-2-Phenyl-cyclohexanone involves its interaction with specific molecular targets and pathways. As a chiral ketone, it can participate in stereoselective reactions, influencing the formation of enantiomerically pure products. Its effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Physical Properties of Cyclohexanone Derivatives
| Compound | Boiling Point (K) | Melting Point (°C) | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Cyclohexanone (parent) | 320.20 | -45 | 98.15 | Simple cyclic ketone |
| Cyclohexanone, 2-methyl- | 363.20 | - | 112.17 | Methyl substituent at C2 |
| β-Cyclohexanone* | 295.15 (bp)† | 45 | 114.14 | Ketone with additional hydroxyl |
| (S)-(-)-2-Allylcyclohexanone | - | - | 138.21 | Allyl group at C2, (S)-configured |
| 2-(3-Methylphenyl)cyclohexanone | - | - | 188.27 | 3-Methylphenyl substituent |
| Cyclohexanone, 2-phenyl-, (2S)- | Inferred higher | Inferred >45 | 174.24 | Phenyl at C2, (S)-configuration |
*β-Cyclohexanone refers to a hydroxylated derivative (C₆H₁₀O₂) . †Reported boiling point for β-cyclohexanone (22°C) conflicts with typical trends, suggesting possible data inconsistency .
Key Observations :
- The phenyl group in (2S)-2-phenylcyclohexanone increases molecular weight and boiling point compared to alkyl-substituted derivatives (e.g., 2-methyl-) due to enhanced van der Waals forces and π-π interactions .
- Chiral centers (e.g., (2S)-configuration) influence optical rotation and crystallinity. For example, (1S,2R)-trans-2-phenylcyclohexanol exhibits enantiomer-specific bioactivity .
Comparison :
- (2S)-2-phenylcyclohexanone likely requires chiral catalysts or resolving agents, similar to (S)-(-)-2-allylcyclohexanone .
- Bis(benzylidene)cyclohexanones (e.g., 2,6-bis(4-methylbenzylidene)cyclohexanone) are synthesized via aldol condensation, highlighting the versatility of cyclohexanone in forming conjugated systems .
Reactivity and Functional Behavior
- Solvent Effects: Cyclohexanone derivatives exhibit solvent-dependent reactivity. For example, α,β-unsaturation reduces reactivity in polar solvents like acetonitrile, while nonpolar solvents (hexane) favor ketone-hydrazide reactions .
- Electron-Withdrawing Effects: The phenyl group in (2S)-2-phenylcyclohexanone may deactivate the ketone toward nucleophilic attack compared to alkyl-substituted analogs (e.g., 2-methylcyclohexanone) .
- Catalytic Selectivity: Cooperative Pd–Lewis acid systems enhance selectivity in phenol-to-cyclohexanone hydrogenation, avoiding over-reduction to cyclohexanol .
Biological Activity
Cyclohexanone, 2-phenyl-, (2S)-, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on antibacterial, anti-inflammatory, and cytotoxic activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHO
Molecular Weight : 190.24 g/mol
IUPAC Name : (2S)-2-phenylcyclohexanone
The compound features a cyclohexanone moiety with a phenyl substituent at the 2-position, which influences its biological activity.
Antibacterial Activity
Cyclohexanone derivatives have demonstrated notable antibacterial properties. In a study assessing various cyclohexanone compounds, it was found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition ranged from 9 to 20 mm for several tested compounds, indicating their potential as antibacterial agents.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 18 | S. aureus |
| Cyclohexanone, 2-phenyl-, (2S)- | 20 | P. aeruginosa |
These findings suggest that the presence of specific substituents on the cyclohexanone ring can enhance antibacterial efficacy .
Anti-inflammatory Activity
The anti-inflammatory effects of Cyclohexanone, 2-phenyl-, (2S)- have also been explored through various in vitro assays. A study utilizing RAW 264.7 macrophages demonstrated that this compound can inhibit nitric oxide (NO) production in a dose-dependent manner.
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| Cyclohexanone, 2-phenyl-, (2S)- | 15.2 ± 0.8 | NO inhibition |
| Compound C | 22.7–35.3 | COX inhibition |
The inhibition of NO production is crucial as excessive NO is associated with inflammatory responses . The structure-activity relationship (SAR) indicates that phenolic groups significantly contribute to the anti-inflammatory action by modulating signaling pathways involved in inflammation .
Cytotoxic Activity
Research on the cytotoxic effects of Cyclohexanone, 2-phenyl-, (2S)- has yielded promising results against various cancer cell lines. In vitro assays revealed that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 ± 0.3 |
| MCF-7 (breast cancer) | 12.8 ± 0.5 |
| Normal Fibroblasts | >50 |
The selectivity observed suggests potential for further development as an anticancer agent .
Case Studies
- Antibacterial Efficacy Against Resistant Strains : A study highlighted the effectiveness of Cyclohexanone derivatives against ampicillin-resistant strains of Enterobacter cloacae, showcasing their potential in overcoming antibiotic resistance .
- Inhibition of Inflammatory Mediators : Another investigation demonstrated that Cyclohexanone, 2-phenyl-, (2S)- significantly reduced pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its role in modulating immune responses .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing (2S)-2-phenylcyclohexanone, and how can reaction conditions be optimized for enantiomeric purity?
- Methodology :
- Catalytic hydrogenation : Phenol derivatives can undergo liquid-phase hydrogenation using palladium-based catalysts to yield cyclohexanone intermediates. Enantiomeric purity is achieved by chiral catalysts or additives that favor the (2S)-configuration .
- Oxidative pathways : Cyclohexane oxidation (via autoxidation or nitric acid-mediated routes) produces cyclohexanone derivatives. Stereochemical control requires chiral auxiliaries or asymmetric induction during ketone formation .
- Optimization : Monitor reaction progress via HPLC or GC-MS. Adjust catalyst loading, temperature (e.g., 80–120°C), and solvent polarity to minimize racemization .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of (2S)-2-phenylcyclohexanone?
- Methodology :
- NMR : and NMR distinguish enantiomers via chiral shift reagents or derivatization with enantiopure agents (e.g., Mosher’s acid).
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers.
- Polarimetry : Measure specific optical rotation () to confirm enantiomeric excess (ee) .
Q. What are the key safety considerations when handling (2S)-2-phenylcyclohexanone in laboratory settings?
- Methodology :
- Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Acute exposure causes CNS depression; chronic effects are unclassified (IARC Group 3) .
- Waste disposal : Neutralize waste with oxidizing agents (e.g., KMnO) before aqueous disposal. Avoid mixing with strong acids/bases to prevent exothermic reactions .
Advanced Research Questions
Q. How do solvent effects and catalyst choice influence the stereoselectivity of (2S)-2-phenylcyclohexanone synthesis?
- Methodology :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for axial hydrogen attack, enhancing (2S)-selectivity. Nonpolar solvents favor equatorial approaches, increasing racemization risk .
- Catalyst design : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce asymmetric environments. Computational modeling (DFT) predicts steric and electronic effects on enantioselectivity .
Q. What mechanistic pathways explain contradictory product distributions in oxidation reactions involving (2S)-2-phenylcyclohexanone derivatives?
- Methodology :
- Byproduct analysis : Radical intermediates (e.g., cyclohexoxy radicals) undergo β-scission to form ω-formyl species, leading to aldehydes or ketones. Solvent cage effects in autoxidation alter product ratios .
- Kinetic studies : Use isotopic labeling () and time-resolved spectroscopy to trace oxidation pathways. Compare experimental yields with DFT-calculated activation barriers .
Q. How can computational methods predict the thermodynamic stability and reaction pathways of (2S)-2-phenylcyclohexanone derivatives?
- Methodology :
- Molecular dynamics (MD) : Simulate solvent interactions to identify stable conformers. For example, cyclohexanone derivatives in aqueous vs. organic media show distinct hydrogen-bonding networks .
- Thermodynamic profiling : Calculate Gibbs free energy () for tautomerization or ring-opening reactions using ab initio methods (e.g., CCSD(T)/6-311++G(d,p)) .
Q. What strategies resolve discrepancies between experimental and theoretical selectivity data in catalytic systems for (2S)-2-phenylcyclohexanone transformations?
- Methodology :
- Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set incompleteness, solvent model approximations). Validate with experimental kinetic isotope effects (KIEs) .
- Multivariate optimization : Apply response surface methodology (RSM) to correlate catalyst structure (e.g., ligand steric bulk) with enantioselectivity. Cross-reference with X-ray crystallography of catalyst-substrate complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
